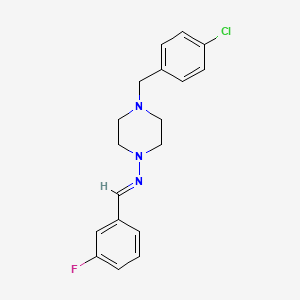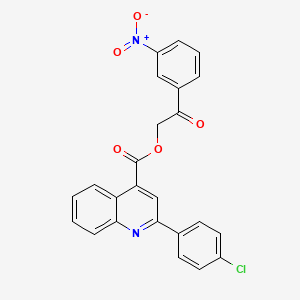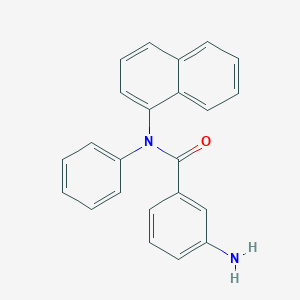
2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N'-(3-methylbenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N’-(3-methylbenzylidene)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzimidazole core, which is known for its biological activity, and a hydrazide moiety, which is often associated with pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N’-(3-methylbenzylidene)acetohydrazide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with ethyl formate under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with an appropriate thiol compound to introduce the thioether linkage.
Hydrazide Formation: The thioether derivative is further reacted with hydrazine hydrate to form the hydrazide moiety.
Schiff Base Formation: Finally, the hydrazide is condensed with 3-methylbenzaldehyde to form the desired compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether and hydrazide moieties.
Reduction: Reduction reactions can target the imine bond in the Schiff base, converting it back to the corresponding amine.
Substitution: The benzimidazole core can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often employed.
Major Products
Oxidation: Oxidized derivatives of the thioether and hydrazide groups.
Reduction: Reduced amine derivatives.
Substitution: Functionalized benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N’-(3-methylbenzylidene)acetohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. The benzimidazole core is known for its ability to interact with biological targets, while the hydrazide moiety can enhance its pharmacological properties.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Its ability to inhibit certain enzymes and interact with DNA makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N’-(3-methylbenzylidene)acetohydrazide involves its interaction with various molecular targets. The benzimidazole core can bind to DNA and proteins, disrupting their function. The hydrazide moiety can inhibit enzymes by forming stable complexes with their active sites. These interactions can lead to the inhibition of cell growth and proliferation, making it effective as an antimicrobial and anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-Methyl-1H-benzimidazol-2-YL)thio)-N’-(3-methylbenzylidene)acetohydrazide
- 2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N’-(4-methylbenzylidene)acetohydrazide
- 2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N’-(3-chlorobenzylidene)acetohydrazide
Uniqueness
What sets 2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N’-(3-methylbenzylidene)acetohydrazide apart from similar compounds is its specific combination of functional groups. The presence of the 3-methylbenzylidene moiety enhances its biological activity, while the ethyl group on the benzimidazole core can influence its chemical reactivity and pharmacokinetic properties.
Properties
Molecular Formula |
C19H20N4OS |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H20N4OS/c1-3-23-17-10-5-4-9-16(17)21-19(23)25-13-18(24)22-20-12-15-8-6-7-14(2)11-15/h4-12H,3,13H2,1-2H3,(H,22,24)/b20-12+ |
InChI Key |
YLMDROGQUBDDQD-UDWIEESQSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC(=C3)C |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11664795.png)
![3-[(E)-(benzylimino)methyl]-2-[(4-chlorophenyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11664802.png)

![ethyl (2Z)-2-(5-bromo-2-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11664810.png)

![2,5-dimethoxy-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11664818.png)
![N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}isonicotinohydrazide](/img/structure/B11664828.png)
![N'-[(Z)-(3-Bromophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11664831.png)

![ethyl (2Z)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11664847.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664861.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664863.png)
![N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11664864.png)

